molecular formula C6H15N3 B085523 1,3,5-Trimethylhexahydro-1,3,5-triazine CAS No. 108-74-7

1,3,5-Trimethylhexahydro-1,3,5-triazine

Cat. No.: B085523
CAS No.: 108-74-7
M. Wt: 129.2 g/mol
InChI Key: DPMZXMBOYHBELT-UHFFFAOYSA-N
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Description

1,3,5-Trimethylhexahydro-1,3,5-triazine is a useful research compound. Its molecular formula is C6H15N3 and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166326. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1,3,5-Trimethyl-1,3,5-triazinane is the carbon-halogen bond, particularly the carbon-chlorine bond of fluorinated alkyl chlorides . The compound serves as an efficient reagent for halogen atom transfer .

Mode of Action

1,3,5-Trimethyl-1,3,5-triazinane interacts with its targets through a process known as halogen atom transfer (XAT). Under photocatalytic conditions, the triazinane generates an α-aminoalkyl radical, which can activate the carbon-chlorine bond of fluorinated alkyl chlorides . The cleavage of the carbon-fluorine bond by a triazinane-derived radical involves a single electron reduction coupled with fluoride transfer .

Biochemical Pathways

The compound’s action affects the biochemical pathway of halogen atom transfer. The α-aminoalkyl radicals generated from 1,3,5-Trimethyl-1,3,5-triazinane effectively activate alkyl iodides and fluorinated bromides, while reactions with chlorides are rare . The efficiency of the diamino-substituted radical derived from the triazinane is associated with stereoelectronic effects defined by a six-membered cycle forcing the anti-periplanar arrangement of the radical orbital and lone pairs of adjacent nitrogen atoms .

Result of Action

The result of the compound’s action is the activation of the carbon-chlorine bond of fluorinated alkyl chlorides, leading to the hydrofluoroalkylation reaction between fluorinated alkyl chlorides and alkenes . This process results in the formation of difluorinated products .

Action Environment

The action of 1,3,5-Trimethyl-1,3,5-triazinane is influenced by environmental factors such as light and temperature. The compound’s reactivity in halogen atom transfer processes is enhanced under photocatalytic conditions . Additionally, the compound is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .

Properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMZXMBOYHBELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(CN(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051560
Record name 1,3,5-Trimethyl-1,3,5-triazacyclohexane
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

108-74-7
Record name 1,3,5-Trimethylhexahydro-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-74-7
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Record name 1,3,5-Trimethyl-1,3,5-triazacyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 108-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166326
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Record name 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Trimethyl-1,3,5-triazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1,3,5-trimethyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.285
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Record name 1,3,5-TRIMETHYL-1,3,5-TRIAZACYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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